4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE
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Overview
Description
4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE is an organic compound that features a benzyloxy group attached to an aniline ring, which is further substituted with a cyclohexamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halogenated aniline derivative under basic conditions.
Cyclohexamido Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexamido group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE: Similar structure but with a hydroxyl group instead of a cyclohexamido group.
4-(BENZYLOXY)-2-HYDROXYBENZYLIDENEAMINO: Contains a Schiff base linkage.
4-(BENZYLOXY)-2-HYDROXYBENZYLIDENEAMINO-6-CHLORO-4-NITROPHENOL: Contains additional chloro and nitro substituents.
Uniqueness
4-(BENZYLOXY)-N-CYCLOHEXAMIDOANILINE is unique due to the presence of both the benzyloxy and cyclohexamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(17-9-5-2-6-10-17)21-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZGEYQJSKWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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